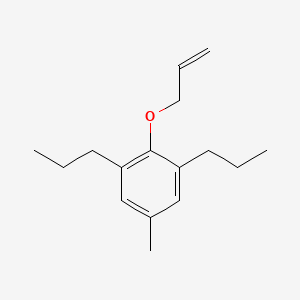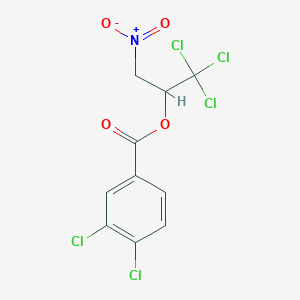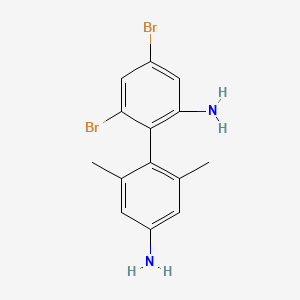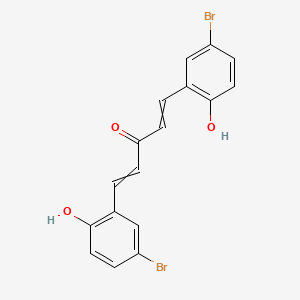
1,5-Bis(5-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(5-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one: is an organic compound characterized by the presence of two brominated hydroxyphenyl groups attached to a penta-1,4-dien-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Bis(5-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Bis(5-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups in place of bromine.
Aplicaciones Científicas De Investigación
Chemistry: 1,5-Bis(5-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases. Its structural features allow for the design of molecules that can target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(5-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biological pathways. The presence of bromine and hydroxy groups enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Lacks the bromine atoms, resulting in different reactivity and biological activity.
1,5-Bis(3,5-dihydroxyphenyl)penta-1,4-dien-3-one: Contains additional hydroxy groups, which may enhance its solubility and reactivity.
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one:
Uniqueness: 1,5-Bis(5-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential for substitution reactions, making it a valuable building block in organic synthesis and drug development.
Propiedades
Número CAS |
6291-00-5 |
|---|---|
Fórmula molecular |
C17H12Br2O3 |
Peso molecular |
424.1 g/mol |
Nombre IUPAC |
1,5-bis(5-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Br2O3/c18-13-3-7-16(21)11(9-13)1-5-15(20)6-2-12-10-14(19)4-8-17(12)22/h1-10,21-22H |
Clave InChI |
GHQJYKKGXCSWOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C=CC(=O)C=CC2=C(C=CC(=C2)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




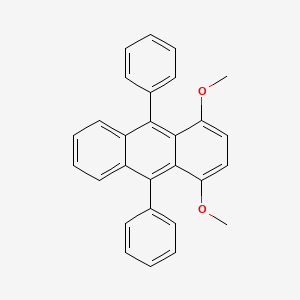
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)


![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

